molecular formula C4H12NO3+ B8782720 Tris-hydroxymethyl-methyl-ammonium CAS No. 14433-29-5

Tris-hydroxymethyl-methyl-ammonium

Cat. No.: B8782720
CAS No.: 14433-29-5
M. Wt: 122.14 g/mol
InChI Key: DRDCQJADRSJFFD-UHFFFAOYSA-N
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Description

Tris-Hydroxymethyl-Methyl-Ammonium, also known as Tris(hydroxymethyl)aminomethane, is an organic compound with the molecular formula C₄H₁₂NO₃. It is widely used in biochemistry and molecular biology as a buffering agent due to its ability to maintain a stable pH in solutions. This compound is particularly valuable in the preparation of buffer solutions such as Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), which are essential for nucleic acid electrophoresis .

Preparation Methods

Tris-Hydroxymethyl-Methyl-Ammonium can be synthesized through a two-step reaction process:

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Tris-Hydroxymethyl-Methyl-Ammonium undergoes various chemical reactions, including:

Common reagents used in these reactions include aldehydes for condensation and metal salts for complexation. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Tris-Hydroxymethyl-Methyl-Ammonium is unique due to its optimal pKa value of 8.1, making it highly effective for buffering in the physiological pH range . Similar compounds include:

These compounds share similar buffering capabilities but differ in their specific applications and molecular interactions.

Properties

CAS No.

14433-29-5

Molecular Formula

C4H12NO3+

Molecular Weight

122.14 g/mol

IUPAC Name

tris(hydroxymethyl)-methylazanium

InChI

InChI=1S/C4H12NO3/c1-5(2-6,3-7)4-8/h6-8H,2-4H2,1H3/q+1

InChI Key

DRDCQJADRSJFFD-UHFFFAOYSA-N

Canonical SMILES

C[N+](CO)(CO)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3.0 g (0.010 mol) of 1,1',5,5'-tetrahydro-4-hydroxy-2,2'-dioxo-[3,4'-bi-2H-pyrrole]-1,1'-diacetic acid diamide are suspended in 70 ml of methanol; 2.4 g of tris-(hydroxymethyl)-aminomethane are added and the whole is stirred at room temperature for 12 hours, during which time the free acid goes into solution and precipitates again in the form of a salt. The resulting precipitate is filtered off, washed with cold methanol and dried under greatly reduced pressure at 60°. The tris-(hydroxymethyl)-methylammonium salt of 1,1',5,5'-tetrahydro-4-hydroxy-2,2'-dioxo-[3,4'-bi-2H-pyrrole]-1,1'-diacetic acid diamide is obtained in the form of white crystals having a melting point of 203° (decomposition).

Synthesis routes and methods II

Procedure details

In another embodiment of the present invention, there is provided a process for preparing the organic amine salt of formula III, comprising: (a) reacting D-isoglutamyl-D-tryptophan in water with an organic amine in water wherein the organic amine is tert-butylamine or N-methylglucamine or tromethamine; and (b) concentrating the solution by co-evaporating with isopropanol; adding of acetone to cause the precipitate of the salt; recovering the precipitate thereof; and vacuum drying the product to obtain the organic ammonium salt of formula III wherein A is tert-butylammonium or tris(hydroxymethyl)methylammonium or methyl-(2,3,4,5,6-pentahydroxy-hexyl)-ammonium.
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